2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
Overview
Description
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is a stable organic radical compound known for its deep violet color. It is widely used in various scientific fields due to its unique properties, particularly its ability to act as a free radical scavenger. The compound is often utilized in antioxidant activity assays to measure the free radical scavenging ability of different substances .
Mechanism of Action
Mode of Action
More studies are required to elucidate how this compound interacts with its targets .
Pharmacokinetics
More studies are required to understand these properties and their impact on the bioavailability of this compound .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, typically involves the reaction of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the stability of the free radical. Common oxidizing agents used in this synthesis include lead dioxide (PbO2) and manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and stability of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, primarily undergoes reduction reactions. It can accept an electron or hydrogen atom from a donor molecule, resulting in the formation of a non-radical product. This property makes it an excellent tool for studying antioxidant activity .
Common Reagents and Conditions
Common reagents used in reactions with this compound include antioxidants such as ascorbic acid, tocopherols, and polyphenols. The reactions are typically carried out in a solvent such as methanol or ethanol under ambient conditions .
Major Products Formed
The major product formed from the reduction of this compound, is 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine. This product is colorless, indicating the successful scavenging of the free radical .
Scientific Research Applications
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is extensively used in scientific research due to its stable free radical properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Another stable free radical commonly used in antioxidant assays.
2,2-Di(4-tert-butylphenyl)-1-picrylhydrazyl: Similar in structure but with different substituents, affecting its reactivity and stability.
Uniqueness
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is unique due to its tert-octylphenyl substituents, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various scientific applications where stability and solubility are critical .
Properties
IUPAC Name |
1,1-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-2-(2,4,6-trinitrophenyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20,35H,21-22H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEOKYQLIZAXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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